1-Acetyl-5-[(diethylamino)sulfonyl]indoline
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Overview
Description
1-Acetyl-5-[(diethylamino)sulfonyl]indoline is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an acetyl group at the first position and a diethylamino sulfonyl group at the fifth position of the indoline ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-[(diethylamino)sulfonyl]indoline typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-[(diethylamino)sulfonyl]indoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indoline ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated indoline derivatives.
Scientific Research Applications
1-Acetyl-5-[(diethylamino)sulfonyl]indoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetyl-5-[(diethylamino)sulfonyl]indoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-5-sulfonylindoline: Lacks the diethylamino group, which may affect its biological activity and chemical reactivity.
1-Acetyl-5-(methylamino)sulfonylindoline: Contains a methylamino group instead of a diethylamino group, leading to different properties.
1-Acetyl-5-(dimethylamino)sulfonylindoline: Contains a dimethylamino group, which may result in variations in activity and reactivity.
Uniqueness
1-Acetyl-5-[(diethylamino)sulfonyl]indoline is unique due to the presence of the diethylamino sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-acetyl-N,N-diethyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-15(5-2)20(18,19)13-6-7-14-12(10-13)8-9-16(14)11(3)17/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCGKYFNFUZZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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